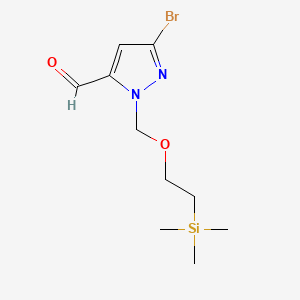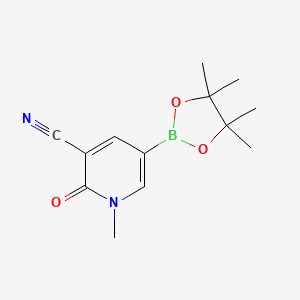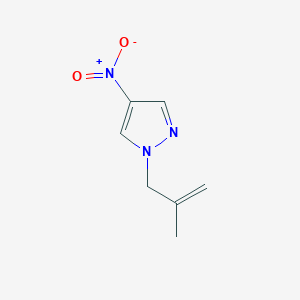![molecular formula C20H25N3 B13925216 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibenzyl-2,5,8-triazaspiro[35]nonane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of three nitrogen atoms and two benzyl groups attached to a nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dibenzyl ketone. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The benzyl groups or nitrogen atoms can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]octane
- 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]decane
Uniqueness
5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H25N3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
5,8-dibenzyl-2,5,8-triazaspiro[3.5]nonane |
InChI |
InChI=1S/C20H25N3/c1-3-7-18(8-4-1)13-22-11-12-23(20(17-22)15-21-16-20)14-19-9-5-2-6-10-19/h1-10,21H,11-17H2 |
Clé InChI |
QGROCLHQEAWMEA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2(CNC2)CN1CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)







![4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)


